Parp10/15-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

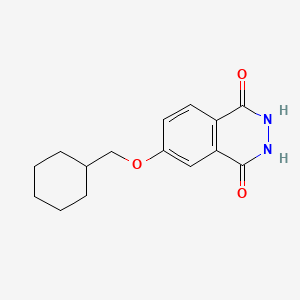

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

6-(cyclohexylmethoxy)-2,3-dihydrophthalazine-1,4-dione |

InChI |

InChI=1S/C15H18N2O3/c18-14-12-7-6-11(8-13(12)15(19)17-16-14)20-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,18)(H,17,19) |

InChI Key |

PCAWJIMDNGAMRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2=CC3=C(C=C2)C(=O)NNC3=O |

Origin of Product |

United States |

Foundational & Exploratory

Parp10/15-IN-3: A Technical Guide to its Mechanism of Action

This guide provides an in-depth analysis of the mechanism of action for Parp10/15-IN-3, a potent dual inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) and Poly(ADP-ribose) polymerase 15 (PARP15). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PARP10

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes. Unlike the well-studied PARP1, which synthesizes long chains of poly(ADP-ribose), PARP10 is a mono-ADP-ribosyltransferase (mono-ART). It catalyzes the transfer of a single ADP-ribose molecule from NAD+ to specific amino acid residues on substrate proteins.[1][2] This post-translational modification, known as mono-ADP-ribosylation (MARylation), modulates the function of target proteins and is involved in a variety of crucial cellular processes. These include DNA damage repair, cell cycle regulation, transcription, and intracellular signaling.[1][3] PARP10 shuttles between the cytoplasm and the nucleus and has been implicated in promoting cellular proliferation and protecting cells from replication stress.[3][4][5]

Mechanism of Action of this compound

This compound is a small molecule designed to selectively inhibit the enzymatic activity of PARP10 and PARP15.[6] The core mechanism of action is the competitive inhibition of the PARP10 catalytic domain. By occupying the active site, the inhibitor prevents PARP10 from binding to its co-substrate, NAD+, thereby blocking the transfer of ADP-ribose to its target proteins.[1] This inhibition of MARylation disrupts the downstream signaling pathways that are dependent on PARP10 activity.

The primary consequence of PARP10 inhibition is the modulation of various cellular functions. For instance, since PARP10 is involved in the G2/M transition of the cell cycle through the MARylation and activation of the mitotic kinase Aurora-A, its inhibition leads to a delay in this transition.[3] Furthermore, PARP10's role in DNA damage repair suggests that its inhibition can compromise a cell's ability to manage genomic insults, a vulnerability that can be exploited in cancer therapy to sensitize tumor cells to DNA-damaging agents like chemotherapy or radiation.[1]

Quantitative Data

This compound demonstrates potent inhibition of both PARP10 and PARP15. The following table summarizes its in vitro inhibitory activity.

| Target Enzyme | IC50 Value (µM) |

| PARP10 | 0.14 |

| PARP15 | 0.40 |

| Data sourced from MedChemExpress.[6] |

Signaling Pathways and Experimental Workflows

Visual representations of the PARP10 signaling pathway and a typical experimental workflow for characterizing a PARP10 inhibitor are provided below.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the characterization of PARP10 inhibitors.

This assay quantifies the enzymatic activity of PARP10 by measuring the depletion of its co-substrate, NAD+. It is a common method for determining the IC50 value of an inhibitor.

-

Principle: The assay measures the amount of NAD+ remaining after the enzymatic reaction. The NAD+ is chemically converted into a fluorescent product. Lower fluorescence indicates higher enzyme activity (more NAD+ consumed) and vice-versa.

-

Reagents:

-

Recombinant human PARP10 enzyme.

-

Recombinant acceptor protein (e.g., Histone H2A).

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

NAD+ solution.

-

This compound or other test compounds diluted in DMSO.

-

Developing solution (containing an enzyme to convert NAD+ to a fluorescent product).

-

-

Procedure:

-

Add reaction buffer, recombinant PARP10, and the acceptor protein to a 384-well plate.

-

Add serial dilutions of this compound (or DMSO for control) to the wells.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the developing solution.

-

Incubate to allow for the development of the fluorescent signal.

-

Read the fluorescence intensity on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

-

This protocol is used to assess the effect of PARP10 inhibition on cell cycle progression.

-

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), that intercalates into DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere.

-

Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

For cell cycle synchronization studies, a double thymidine block can be used prior to inhibitor treatment.[3]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently, and store them at -20°C.

-

Before analysis, wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[3][4]

-

Western blotting is used to detect changes in protein levels and post-translational modifications, such as the phosphorylation of Aurora-A, a downstream target of PARP10.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.

-

Procedure:

-

Treat cells with the inhibitor as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Aurora-A (Thr288), anti-total-Aurora-A, anti-PARP10, anti-GAPDH as a loading control).[3][4]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

References

- 1. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]

- 2. PARP10 | Abcam [abcam.com]

- 3. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Parp10/15-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Parp10/15-IN-3, a potent and selective dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). This document summarizes the compound's mechanism of action, target profile, and cellular effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows. This compound, also known in the literature as OUL35, has emerged as a valuable chemical probe for elucidating the cellular functions of PARP10, a mono-ADP-ribosyltransferase implicated in DNA damage repair, cell cycle regulation, and tumorigenesis. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Poly(ADP-ribosyl)ation is a post-translational modification crucial for a variety of cellular processes, including DNA repair, transcription, and apoptosis.[1] The Poly(ADP-ribose) Polymerase (PARP) superfamily of enzymes catalyzes the transfer of ADP-ribose units to target proteins.[2] While the role of PARP1 in poly-ADP-ribosylation (PARylation) is well-established, the functions of mono-ADP-ribosyltransferases (mARTs) like PARP10 are less understood.[2] PARP10 has been identified as a key player in the cellular response to DNA damage and replication stress.[3] Its overexpression in various cancers suggests it may be a viable therapeutic target.[3][4]

This compound (OUL35) is a small molecule inhibitor designed to selectively target the enzymatic activity of PARP10.[5][6] This guide details its biochemical and cellular activities, providing a foundation for its use in basic research and preclinical studies.

Quantitative Data

The inhibitory activity of this compound (OUL35) has been characterized against a panel of human PARP enzymes. The following tables summarize the available quantitative data, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against PARP10 and PARP15

| Target | IC50 (µM) | Reference |

| PARP10 | 0.14 | [7] |

| PARP15 | 0.40 | [7] |

Table 2: Selectivity Profile of OUL35 (this compound) against a Panel of Human PARP Enzymes

| PARP Isoform | IC50 (µM) | Reference |

| ARTD10/PARP10 | 0.329 | [6][8] |

| ARTD15/PARP15 | 4.17 | [6] |

| ARTD8/PARP8 | 23.4 | [6] |

| ARTD4/PARP4 | 22.6 | [6] |

| PARP2 | >100 | [7] |

| PARP1 | >100 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

PARP10 Chemiluminescent Enzymatic Assay

This assay measures the mono-ADP-ribosylation activity of PARP10 in a 96-well format and is suitable for inhibitor screening.

Materials:

-

Recombinant purified PARP10 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

PARP assay buffer

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

Luminometer

Protocol:

-

Histone proteins are pre-coated onto a 96-well plate to serve as the substrate.

-

The test compound (this compound) at various concentrations is added to the wells.

-

Recombinant PARP10 enzyme is added to each well, followed by a biotinylated NAD+ mixture.

-

The plate is incubated to allow the enzymatic reaction to proceed.

-

After incubation, the plate is washed to remove unbound reagents.

-

Streptavidin-HRP is added to each well, which binds to the biotinylated ADP-ribose incorporated onto the histones.

-

Following another wash step, a chemiluminescent substrate is added.

-

The resulting luminescence, which is proportional to PARP10 activity, is measured using a luminometer.[9][10][11]

In Vitro ADP-Ribosylation-Kinase Assay for Aurora A Activity

This two-step assay evaluates the effect of PARP10-mediated mono-ADP-ribosylation on the kinase activity of Aurora A.

Materials:

-

Purified recombinant GST-PARP10 (wild-type and catalytically inactive mutant)

-

Purified recombinant His-Aurora A

-

ADP-ribosylation Buffer (50 mM Tris-HCl pH 7.4, 2 mM DTT, 500 µM MgCl2, 100 µM NAD+)

-

This compound (OUL35)

-

Kinase Assay Buffer

-

ATP

-

Anti-phospho-T288 Aurora A antibody

-

Anti-MAR/PAR antibody

-

Anti-PARP10 antibody

-

Anti-Aurora A antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

ADP-ribosylation Step: Purified GST-PARP10 (80 ng) and His-Aurora A (80 ng) are incubated in ADP-ribosylation buffer at 37°C for 120 minutes to allow for mono-ADP-ribosylation of Aurora A.

-

Inhibition: To confirm the role of PARP10 activity, 1 µM of this compound (OUL35) is added to the reaction mixture for 10 minutes to inhibit the enzyme.

-

Kinase Reaction Step: The reaction mixture is then supplemented with kinase assay buffer and ATP to initiate the Aurora A kinase reaction.

-

Analysis: The reaction products are resolved by SDS-PAGE and transferred to a membrane for Western blot analysis.

-

The membrane is probed with an anti-phospho-T288 Aurora A antibody to detect activated Aurora A.

-

To confirm mono-ADP-ribosylation, a parallel blot is probed with an anti-MAR/PAR antibody.

-

Loading controls are assessed using anti-PARP10 and anti-Aurora A antibodies.[4][12][13]

Cellular Thermal Shift Assay (CETSA) - General Protocol

CETSA is a powerful method to verify target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding. While a specific protocol for this compound is not available, a general workflow is described below.

Materials:

-

Cultured cells (e.g., HeLa or U2OS)

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

Centrifuge

-

PCR thermocycler or heating blocks

-

SDS-PAGE and Western blotting reagents

-

Anti-PARP10 antibody

Protocol:

-

Compound Treatment: Treat cultured cells with various concentrations of this compound or DMSO for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes) using a thermocycler.

-

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.

-

Western Blot Analysis: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-PARP10 antibody to detect the amount of soluble PARP10 at each temperature.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Western Blot for Phospho-Aurora A

This protocol is for detecting changes in the phosphorylation of Aurora A in cells treated with this compound.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE and Western blotting reagents

-

Anti-phospho-Aurora A (Thr288) antibody

-

Anti-total Aurora A antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Aurora A and a loading control to normalize the data.[14][15]

Visualizations

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the activity of this compound.

Caption: PARP10-Aurora A signaling pathway in G2/M cell cycle progression.

Caption: Workflow for the in vitro ADP-ribosylation-kinase assay.

Caption: Logical relationship of this compound's mechanism of action.

Biological Activity and Cellular Effects

Mechanism of Action

This compound acts as a competitive inhibitor at the NAD+ binding site of PARP10 and PARP15, preventing the transfer of ADP-ribose to substrate proteins.[6] This inhibition of mono-ADP-ribosylation disrupts the downstream signaling pathways regulated by these enzymes.

Cellular Effects

-

Rescue from Apoptosis: Overexpression of PARP10 can induce apoptosis in certain cell lines. Treatment with this compound (OUL35) has been shown to rescue HeLa cells from PARP10-induced cell death, demonstrating its ability to counteract the pro-apoptotic function of PARP10.[5][8]

-

Sensitization to DNA Damage: Inhibition of PARP10 by this compound sensitizes cancer cells to DNA damaging agents such as hydroxyurea.[5] This suggests that PARP10 plays a role in the cellular response to replication stress, and its inhibition can enhance the efficacy of genotoxic therapies.[3]

-

Regulation of G2/M Transition: this compound has been shown to cause a delay in the G2/M transition of the cell cycle.[4] This effect is mediated through the regulation of Aurora A kinase. PARP10 mono-ADP-ribosylates Aurora A, which enhances its kinase activity and promotes its recruitment to the centrosome, a critical step for mitotic entry.[4][12] By inhibiting PARP10, this compound reduces the activation of Aurora A, leading to a delay in cell cycle progression.[4]

In Vivo Studies

Currently, there is a lack of publicly available in vivo efficacy and pharmacokinetic data specifically for this compound. However, preclinical studies with other PARP inhibitors have demonstrated their potential in reducing tumor growth in animal models, particularly in combination with DNA-damaging agents.[2] Mouse xenograft studies have shown that the loss of PARP10 can reduce the tumorigenicity of cancer cells, suggesting that inhibitors of PARP10 could have anti-tumor effects in vivo.[3] Future in vivo studies with this compound would likely involve xenograft models to assess its anti-tumor activity, both as a single agent and in combination with chemotherapy or radiation.

Conclusion

This compound is a potent and selective dual inhibitor of PARP10 and PARP15 that serves as a critical tool for investigating the biological roles of these mono-ADP-ribosyltransferases. Its ability to modulate key cellular processes such as apoptosis, DNA damage response, and cell cycle progression highlights the therapeutic potential of targeting PARP10. This technical guide provides a solid foundation of its biological activity, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the therapeutic utility of PARP10 inhibition. Further in vivo characterization of this compound is warranted to translate the promising in vitro and cellular findings into potential clinical applications.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]

- 3. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Chemical Probe Rescues Cells from Mono-ADP-Ribosyltransferase ARTD10/PARP10-Induced Apoptosis and Sensitizes Cancer Cells to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. OUL35 | PARP | TargetMol [targetmol.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. genoprice.com [genoprice.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Parp10/15-IN-3: A Dual Inhibitor for Mono-ADP-Ribosyltransferases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and characterization of Parp10/15-IN-3, a potent dual inhibitor of the mono-ADP-ribosyltransferases (mARTs) PARP10 and PARP15. This document provides a comprehensive overview of the inhibitor's development, including its quantitative inhibitory activity, detailed experimental protocols for its characterization, and insights into its mechanism of action within relevant signaling pathways.

Introduction to PARP10 and PARP15 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, cell death, and signaling.[1][2] While the poly-ARTs (PARP1, PARP2, TNKS1, TNKS2) have been extensively studied and targeted for cancer therapy, the mono-ARTs are less characterized, partly due to a lack of selective inhibitors.[3][4] PARP10, in particular, has emerged as a therapeutic target due to its role in promoting cell proliferation and its overexpression in some cancers.[2][5] The development of potent and selective inhibitors for mARTs like PARP10 and PARP15 is therefore of significant interest for studying their biological functions and for potential therapeutic applications.[4]

The discovery of this compound (also referred to as compound 8a) represents a significant advancement in the field of mART inhibition.[3][4] This compound evolved from the optimization of an earlier PARP10 inhibitor, OUL35.[3] The key innovation in the development of this compound was the identification of the 2,3-dihydrophthalazine-1,4-dione scaffold as a rigid and effective mimic of nicotinamide, the natural substrate of PARP enzymes.[3][4]

Quantitative Inhibitory Activity

This compound demonstrates potent and dual inhibition of PARP10 and PARP15, with significantly less activity against other PARP family members. The inhibitory activities are summarized in the table below.

| Target | IC50 (µM) |

| PARP10 | 0.14 |

| PARP15 | 0.40 |

| PARP1 | > 100 |

| PARP2 | > 100 |

Table 1: In vitro inhibitory activity of this compound against various PARP enzymes. Data sourced from Nizi et al., 2022.[3]

Synthesis of this compound (Compound 8a)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The key strategic element is the construction of the 2,3-dihydrophthalazine-1,4-dione core, followed by functionalization with a cyclobutylmethyl group. While the exact, detailed, step-by-step protocol for compound 8a is found in the supplementary materials of the source publication, the general synthetic scheme is outlined below.

Logical Synthesis Workflow

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Procedure)

The following is a generalized protocol for the synthesis of 2,3-dihydrophthalazine-1,4-dione derivatives, adapted from methodologies for similar compounds.

Step 1: Synthesis of the Phthalhydrazide Intermediate

-

A solution of a suitably substituted phthalic anhydride in a polar solvent (e.g., ethanol or acetic acid) is prepared.

-

Hydrazine hydrate is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Upon cooling, the phthalhydrazide product typically precipitates and can be collected by filtration, washed with a cold solvent, and dried.

Step 2: N-Alkylation with Cyclobutylmethyl Bromide

-

The phthalhydrazide intermediate is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

A base (e.g., potassium carbonate or sodium hydride) is added to the solution to deprotonate the nitrogen atoms of the hydrazide.

-

Cyclobutylmethyl bromide is then added to the reaction mixture.

-

The reaction is stirred at an elevated temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the final compound, this compound.

Experimental Characterization Protocols

The characterization of this compound involves a series of in vitro and cell-based assays to determine its inhibitory potency and cellular activity.

In Vitro PARP10/15 Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP10 and PARP15. A common method is a fluorescence-based assay that measures the consumption of NAD+.

Protocol:

-

Recombinant human PARP10 or PARP15 enzyme is incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, and 0.01% Tween-20).

-

A histone substrate (e.g., Histone H1) is added to the reaction mixture.

-

This compound is added at various concentrations (typically a serial dilution).

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The amount of remaining NAD+ is determined using a detection reagent that converts NAD+ into a fluorescent product.

-

Fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Apoptosis Rescue Assay

This assay assesses the ability of this compound to rescue cells from apoptosis induced by PARP10 overexpression.

Protocol:

-

HeLa cells are seeded in 6-well plates.

-

Cells are transfected with a plasmid expressing PARP10 to induce apoptosis. A control group is transfected with an empty vector.

-

Immediately after transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

The cells are incubated for a period sufficient to allow for apoptosis to occur in the untreated PARP10-overexpressing cells (e.g., 48-72 hours).

-

Cell viability can be assessed by several methods:

-

Crystal Violet Staining: Cells are fixed with methanol and stained with a crystal violet solution. The stain is then solubilized, and the absorbance is measured to quantify the number of viable, adherent cells.

-

Annexin V/Propidium Iodide Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

-

The ability of this compound to rescue cells from apoptosis is quantified by the increase in cell viability or the decrease in the apoptotic cell population compared to the untreated, PARP10-overexpressing cells.

PARP10 Signaling Pathway and Mechanism of Action

PARP10 is a mono-ADP-ribosyltransferase involved in various cellular processes, including the DNA damage response (DDR).[6] It is known to interact with and modify proteins involved in DNA repair and cell cycle regulation. The inhibition of PARP10 by this compound is thought to interfere with these processes, leading to the observed cellular effects.

PARP10 in the DNA Damage Response

Caption: Role of PARP10 in the DNA damage response pathway.

Upon DNA damage, PARP10 is recruited to the site of the lesion. It interacts with and mono-ADP-ribosylates (MARylates) key proteins such as the Proliferating Cell Nuclear Antigen (PCNA).[6] This modification can influence the recruitment of other DNA repair factors and modulate the cellular response, which may include cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis. By inhibiting the catalytic activity of PARP10, this compound prevents the MARylation of its substrates, thereby disrupting the normal DNA damage response signaling. This can sensitize cancer cells, which often have compromised DNA repair pathways, to DNA damaging agents.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of PARP10 and PARP15. Its development, based on the novel 2,3-dihydrophthalazine-1,4-dione scaffold, has provided a potent and selective tool for the research community. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of inhibiting these mono-ADP-ribosyltransferases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PARP assay [assay-protocol.com]

- 3. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP10 enzymatic assays [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Cellular Pathways Affected by PARP10 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes. Unlike the well-studied PARP1, PARP10 functions as a mono-ADP-ribosyltransferase (MARylating enzyme).[1][2][3] It catalyzes the transfer of a single ADP-ribose molecule from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[3] This modification can alter the function, localization, and interaction partners of the target proteins, thereby influencing a variety of cellular processes.[3]

This technical guide provides an in-depth overview of the core cellular pathways affected by the inhibition of PARP10, with a focus on the potential therapeutic implications for a selective inhibitor, hypothetically termed PARP10/15-IN-3. The information presented is based on the known functions of PARP10 and serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting this enzyme.

Core Cellular Pathways Modulated by PARP10

PARP10 has been implicated in a diverse range of cellular functions, making it a compelling target for therapeutic intervention. Its inhibition is predicted to impact several key signaling pathways.

DNA Damage Response and Replication Stress

PARP10 plays a crucial role in the cellular response to DNA damage and replication stress. It has been shown to interact with the replication protein Proliferating Cell Nuclear Antigen (PCNA), particularly at stalled replication forks.[1] This interaction is thought to facilitate the restart of stalled forks and alleviate replication stress, thereby promoting cell proliferation.[1]

Key Functions of PARP10 in DNA Damage Response:

-

Alleviation of Replication Stress: PARP10 overexpression helps cells tolerate replication stress.[1]

-

Restart of Stalled Replication Forks: It promotes the continuation of DNA synthesis after encountering obstacles.[1]

-

Interaction with PCNA: This interaction is critical for its role in DNA repair.[1]

Inhibition of PARP10 is expected to sensitize cancer cells to DNA damaging agents and replication stress-inducing therapies.

Cell Cycle Regulation

PARP10 is involved in the regulation of cell cycle progression, particularly at the G1/S and G2/M transitions.[1][2] It has been shown to MARylate Aurora-A, a key mitotic kinase, thereby enhancing its kinase activity and promoting the G2/M transition.[2]

Key Functions of PARP10 in Cell Cycle Regulation:

-

G1/S Transition: PARP10 has been proposed to be important for the transition from the G1 to the S phase of the cell cycle.[1]

-

G2/M Transition: Pharmacological inhibition or genetic ablation of PARP10 leads to a delay in the G2/M transition.[2]

-

Modulation of Aurora-A Kinase: PARP10-mediated MARylation of Aurora-A enhances its activity, which is crucial for mitotic entry.[2]

Targeting PARP10 could therefore represent a strategy to induce cell cycle arrest in proliferating cancer cells.

NF-κB Signaling Pathway

PARP10 has been identified as a negative regulator of the NF-κB signaling pathway.[1] It can suppress cytokine-induced activation of NF-κB, a key transcription factor involved in inflammation, immunity, and cell survival.[1]

Mechanism of NF-κB Regulation by PARP10:

-

The precise mechanism is still under investigation, but it is thought to involve the MARylation of components within the NF-κB signaling cascade.

Inhibition of PARP10 could potentially enhance NF-κB signaling, which may have implications for inflammatory diseases and certain types of cancer.

PI3K-AKT and MAPK Signaling Pathways

In the context of oral squamous cell carcinoma (OSCC), depletion of PARP10 has been shown to impair the PI3K-AKT and MAPK signaling pathways.[4] These pathways are critical for cell proliferation, survival, and metastasis.

Impact of PARP10 Depletion:

-

Inhibition of Cell Proliferation: Reduced activity of PI3K-AKT and MAPK pathways leads to decreased cell growth.[4]

-

Promotion of Apoptosis: Impairment of these pro-survival pathways can lead to programmed cell death.[4]

-

Reduced Metastatic Potential: The migration and invasion of cancer cells are hindered.[4]

Targeting PARP10 could be a viable strategy to inhibit tumor growth and metastasis in cancers where these pathways are hyperactive.

Mitochondrial Function and Metabolism

Recent studies have linked PARP10 to the regulation of mitochondrial function and cellular metabolism.[5] Depletion of PARP10 has been shown to increase mitochondrial oxidative capacity and decrease the production of mitochondrial superoxide, suggesting a role in modulating oxidative stress.[5] PARP10 has also been linked to the regulation of glycolysis.[4]

Metabolic Roles of PARP10:

-

Mitochondrial Respiration: PARP10 silencing can enhance mitochondrial oxidative capacity.[5]

-

Oxidative Stress: Depletion of PARP10 leads to lower oxidative stress.[5]

-

Glycolysis: PARP10 expression is positively associated with glycolysis signatures in OSCC.[4]

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Reference |

| Effect of PARP10 Depletion on Cell Proliferation | Markedly inhibited | OSCC cells | [4] |

| Effect of PARP10 Depletion on Cell Migration | Markedly inhibited | OSCC cells | [4] |

| Effect of PARP10 Depletion on Cell Invasion | Markedly inhibited | OSCC cells | [4] |

| Effect of PARP10 Depletion on Apoptosis | Promoted | OSCC cells | [4] |

| PARP10 Expression in OSCC vs. Normal Tissue | Markedly elevated | OSCC tissues | [4] |

Key Experimental Protocols

Western Blotting for Assessing Pathway Modulation

Objective: To determine the effect of a PARP10 inhibitor (e.g., this compound) on the phosphorylation status and expression levels of key proteins in signaling pathways.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., OSCC cell line HSC3) and allow them to adhere overnight. Treat cells with varying concentrations of the PARP10 inhibitor or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, PARP10, β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay (e.g., MTT or Cell Counting)

Objective: To evaluate the effect of a PARP10 inhibitor on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the PARP10 inhibitor.

-

Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Cell Counting: Alternatively, for direct cell counting, trypsinize the cells at each time point and count them using a hemocytometer or an automated cell counter.[4]

Transwell Migration and Invasion Assays

Objective: To assess the impact of a PARP10 inhibitor on the migratory and invasive capabilities of cancer cells.

Methodology:

-

Cell Preparation: Starve cells in serum-free medium for 24 hours.

-

Assay Setup:

-

Migration Assay: Place Transwell inserts with an 8 µm pore size in a 24-well plate.

-

Invasion Assay: Coat the Transwell inserts with Matrigel.

-

-

Cell Seeding: Seed the pre-treated (with inhibitor or vehicle) cancer cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for a specified time (e.g., 24-48 hours).

-

Analysis: Remove non-migrated/invaded cells from the upper surface of the insert. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.

-

Quantification: Count the stained cells in several random fields under a microscope.

Visualizations

Caption: PARP10 interaction with PCNA at stalled replication forks to promote replication restart.

Caption: PARP10 promotes G2/M transition by activating Aurora-A kinase.

Caption: PARP10 supports PI3K/AKT and MAPK signaling to promote cancer cell proliferation and survival.

References

- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are PARP10 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP10 (ARTD10) modulates mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

Parp10/15-IN-3: A Technical Guide to its Targets and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, including DNA repair, genomic stability, and cell death. While much of the focus has been on PARP1 and its role in poly-ADP-ribosylation (PARylation), the functions of mono-ADP-ribosyltransferases (MARylating) PARPs are an emerging area of research with significant therapeutic potential. This technical guide focuses on Parp10/15-IN-3, a dual inhibitor of two such enzymes, PARP10 and PARP15.

PARP10 has been identified as a key player in the DNA damage response, particularly in alleviating replication stress, and its overexpression is associated with tumorigenesis.[1] It is also involved in regulating cell cycle progression. PARP15 is less characterized but is implicated in antiviral responses and the regulation of stress granule assembly.[2] The development of potent and selective inhibitors, such as this compound, provides a valuable tool to probe the biological functions of these enzymes and to explore their therapeutic potential in oncology and other diseases.

This document provides a comprehensive overview of the known targets and downstream effects of inhibiting PARP10 and PARP15, with a focus on the inhibitor this compound. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound and a related inhibitor, PARP10-IN-3, against their target enzymes.

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | PARP10 | 0.14 | [3] |

| PARP15 | 0.40 | [3] |

| Inhibitor | Target | IC50 (nM) | Reference |

| PARP10-IN-3 | PARP10 | 480 | |

| PARP2 | 1700 | ||

| PARP15 | 1700 |

Signaling Pathways and Downstream Effects

Inhibition of PARP10 and PARP15 by this compound is expected to impact several downstream cellular processes.

PARP10 Signaling Pathways

PARP10 has been shown to influence cell proliferation and survival through its interaction with and modulation of key signaling pathways, including the PI3K-AKT and MAPK pathways.[4] Furthermore, PARP10 directly impacts cell cycle regulation through the mono-ADP-ribosylation (MARylation) of Aurora A kinase.[5]

PARP10 and the PI3K-AKT/MAPK Signaling Pathways

Depletion of PARP10 has been shown to impair both the PI3K-AKT and MAPK signaling pathways, leading to reduced cell proliferation, migration, and invasion in oral squamous cell carcinoma.[4] This suggests that PARP10 acts as a positive regulator of these pathways.

PARP10 and Aurora A Kinase in Cell Cycle Regulation

PARP10 mediates the mono-ADP-ribosylation of Aurora A kinase, a key regulator of the G2/M transition in the cell cycle.[5] This modification enhances the kinase activity of Aurora A, promoting its recruitment to centrosomes and ensuring proper mitotic entry.[5][6] Inhibition of PARP10 would therefore be expected to cause a delay in the G2/M transition.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Depletion of PARP10 inhibits the growth and metastatic potential of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP10 Mediates Mono-ADP-Ribosylation of Aurora-A Regulating G2/M Transition of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Apoptotic Effects of a Novel PARP10 Inhibitor: A Technical Guide

Disclaimer: As of the latest available information, "Parp10/15-IN-3" is not a publicly documented entity. This guide, therefore, focuses on the established role of PARP10 (Poly(ADP-ribose) polymerase 10) in apoptosis and provides a framework for investigating the potential anti-apoptotic effects of a hypothetical PARP10 inhibitor, hereafter referred to as a "novel PARP10 inhibitor."

This technical guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PARP10 to modulate apoptosis.

Introduction to PARP10 and its Role in Apoptosis

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a member of the PARP family of enzymes. Unlike the well-studied PARP1, which catalyzes the formation of poly-ADP-ribose chains, PARP10 is a mono-ADP-ribosyltransferase (MARylating) enzyme.[1] It is involved in a variety of cellular processes, including the regulation of the cell cycle, DNA damage tolerance, and, critically, apoptosis.[2][3]

The role of PARP10 in apoptosis is complex and appears to be context-dependent. Some studies suggest that PARP10 has a pro-apoptotic function, which can be modulated by caspase-dependent cleavage.[2] Conversely, other research indicates that the loss of PARP10 can lead to increased apoptosis, particularly under conditions of cellular stress, such as replication stress.[1] This suggests that inhibiting PARP10 could potentially sensitize cancer cells to apoptosis-inducing agents.

This guide outlines the key experimental approaches to elucidate the anti-apoptotic or pro-apoptotic effects of a novel PARP10 inhibitor.

Quantitative Data on PARP10's Impact on Apoptosis

The following table summarizes quantitative data from studies investigating the effect of PARP10 modulation on apoptosis. This data provides a baseline for evaluating the efficacy of a novel PARP10 inhibitor.

| Cell Line | Experimental Condition | Assay | Key Finding | Reference |

| HeLa | PARP10-knockout | Annexin V Apoptosis Assay | Increased apoptosis in PARP10-knockout cells following treatment with 1 mM hydroxyurea (HU) for 24 hours, normalized to control. | [1] |

| MCF10A | PARP10-overexpressing with siRNA knockdown of ALKBH2, PRDM10, and ATM | Annexin V Assay | Significantly higher apoptosis in PARP10-overexpressing cells compared to control cells upon knockdown of these genes. | [4] |

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with the novel PARP10 inhibitor at various concentrations and time points. Include appropriate positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.

-

Collect cells by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Key Proteins to Analyze:

-

Caspases: Cleaved Caspase-3, Cleaved Caspase-9 (activated forms)

-

PARP1: Cleavage of PARP1 by caspases is a hallmark of apoptosis.

-

Bcl-2 Family:

-

Anti-apoptotic: Bcl-2, Bcl-xL

-

Pro-apoptotic: Bax, Bak

-

Procedure:

-

Cell Lysis:

-

Treat cells with the novel PARP10 inhibitor as described previously.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. . Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin, GAPDH) to normalize the protein levels.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by a PARP10 inhibitor in the context of apoptosis.

Caption: Hypothetical signaling pathway of a novel PARP10 inhibitor leading to apoptosis.

Caption: Experimental workflow for investigating the anti-apoptotic effects of a PARP10 inhibitor.

Conclusion

The investigation into the anti-apoptotic effects of a novel PARP10 inhibitor requires a multi-faceted approach. By employing quantitative apoptosis assays such as Annexin V/PI staining and Western blotting for key apoptotic markers, researchers can elucidate the inhibitor's mechanism of action. The provided experimental protocols and conceptual signaling pathways serve as a robust framework for these investigations. Understanding how PARP10 inhibition modulates apoptotic signaling will be crucial for the development of new therapeutic strategies targeting this enzyme.

References

- 1. PARP10 promotes cellular proliferation and tumorigenesis by alleviating replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complementary CRISPR genome-wide genetic screens in PARP10-knockout and overexpressing cells identify synthetic interactions for PARP10-mediated cellular survival - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of PARP10 and PARP15 Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to identify and validate the substrates of two key mono-ADP-ribosyltransferases, PARP10 (ARTD10) and PARP15 (ARTD7). This document details experimental protocols, summarizes quantitative proteomic data, and illustrates the signaling contexts of these enzymes, offering a valuable resource for researchers in the field of ADP-ribosylation and drug development.

Introduction to PARP10 and PARP15

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NAD+ to target proteins. While some PARPs create long chains of poly(ADP-ribose), a distinct subgroup, including PARP10 and PARP15, function as mono-ADP-ribosyltransferases (MARylating enzymes)[1]. These enzymes play crucial roles in a variety of cellular processes.

PARP10 has been implicated in the DNA damage response, where it interacts with Proliferating Cell Nuclear Antigen (PCNA) to promote tolerance to DNA damage[2][3]. It is also involved in the regulation of the cell cycle and has been shown to inhibit the NF-κB signaling pathway[4][5].

PARP15 , while less characterized, is understood to play a role in the innate immune response to viral infections[6][7]. Its evolutionary relationship with PARP14 suggests functions in antiviral defense and the regulation of translation[8].

The identification of the specific substrates of PARP10 and PARP15 is critical to fully elucidating their cellular functions and for the development of targeted therapeutics.

Experimental Methodologies for Substrate Identification

Several powerful techniques have been developed and applied to identify the substrates of PARP10 and PARP15. These methods range from broad, discovery-phase proteomics to targeted validation assays.

System-wide Identification of Enzyme Substrates by Thermal Analysis (SIESTA)

SIESTA is an unbiased proteomic approach that identifies enzyme substrates based on changes in their thermal stability upon post-translational modification[1][5]. The underlying principle is that the addition of an ADP-ribose moiety to a substrate protein will alter its melting temperature (Tm).

Experimental Protocol: SIESTA for PARP10 Substrate Identification

-

Cell Lysate Preparation:

-

Culture human cells (e.g., HeLa or U2OS) to high confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM MgCl2, supplemented with protease and phosphatase inhibitors) by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Determine the protein concentration of the supernatant.

-

-

In Vitro MARylation Reaction:

-

Prepare reaction mixtures containing the cell lysate, recombinant PARP10, and NAD+.

-

Include control reactions lacking PARP10 or NAD+ to identify non-specific thermal shifts.

-

Incubate the reactions at 37°C for a defined period (e.g., 1 hour) to allow for substrate MARylation.

-

-

Thermal Proteome Profiling (TPP):

-

Aliquot the reaction mixtures and heat each aliquot to a different temperature across a defined range (e.g., 37°C to 67°C).

-

After heating, cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.

-

Collect the soluble protein fraction from each temperature point.

-

-

Protein Digestion and Mass Spectrometry:

-

Reduce, alkylate, and digest the soluble proteins to peptides using trypsin.

-

Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

-

Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify peptides across all temperature points and conditions.

-

For each protein, generate a melting curve by plotting the relative abundance of the protein as a function of temperature.

-

Calculate the Tm for each protein in each condition.

-

Identify potential substrates as those proteins exhibiting a significant and reproducible Tm shift only in the presence of both PARP10 and NAD+.

-

Logical Workflow for SIESTA

Caption: Workflow for SIESTA-based substrate identification.

Analog-Sensitive PARP Mutants and "Clickable" NAD+ Analogs

This chemical genetics approach allows for the specific labeling of direct PARP substrates in a complex mixture[9][10][11]. It involves engineering a "gatekeeper" residue in the PARP's active site to create a "hole," which allows the mutant enzyme to utilize a "bumped" NAD+ analog that is not recognized by wild-type PARPs. These NAD+ analogs are synthesized with a "clickable" chemical handle (e.g., an alkyne group), enabling the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (click chemistry)[12][13].

Experimental Protocol: Analog-Sensitive PARP Assay

-

Generation of Analog-Sensitive PARP Mutant:

-

Identify the gatekeeper residue in the active site of PARP10 or PARP15 through sequence alignment with other PARPs.

-

Generate a mutant construct (e.g., by site-directed mutagenesis) where the gatekeeper residue is replaced with a smaller amino acid (e.g., glycine or alanine).

-

Express and purify the recombinant analog-sensitive PARP (as-PARP).

-

-

Synthesis of "Clickable" NAD+ Analog:

-

Synthesize an NAD+ analog with a chemical modification (a "bump") that complements the "hole" in the as-PARP active site.

-

Incorporate an alkyne group into the NAD+ analog for subsequent click chemistry. A commonly used analog is 8-Bu(3-yne)T-NAD+[9].

-

-

Labeling of Substrates:

-

Incubate the as-PARP with a cell lysate or purified protein of interest in the presence of the clickable NAD+ analog.

-

Include control reactions with wild-type PARP (which should not efficiently use the analog) and without the as-PARP.

-

-

Click Chemistry Reaction:

-

To the reaction mixture, add an azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

-

Incubate to allow the covalent attachment of the reporter tag to the alkyne-modified, ADP-ribosylated substrates.

-

-

Detection and Identification of Substrates:

-

For validation: Analyze the reaction products by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent tag was used) or by Western blot using streptavidin-HRP (if a biotin tag was used).

-

For discovery: Enrich the biotinylated proteins using streptavidin-coated beads, digest the enriched proteins, and identify them by LC-MS/MS.

-

Workflow for Analog-Sensitive PARP Substrate Labeling

Caption: Workflow for substrate identification using as-PARPs and clickable NAD+.

Affinity Purification using ADP-ribose Binding Domains (e.g., Af1521 Macrodomain)

This method relies on the specific recognition of ADP-ribose moieties by conserved protein domains, known as macrodomains. The macrodomain from the archaeal protein Af1521 is commonly used as it binds to both mono- and poly-ADP-ribose with high affinity. This domain can be expressed as a recombinant protein, immobilized on a resin, and used as bait to capture ADP-ribosylated proteins from cell lysates for subsequent identification by mass spectrometry[14].

Experimental Protocol: Af1521 Macrodomain Pulldown

-

Preparation of Af1521 Resin:

-

Express and purify a recombinant fusion protein of Glutathione S-transferase (GST) and the Af1521 macrodomain (GST-Af1521).

-

Immobilize the purified GST-Af1521 onto glutathione-sepharose beads.

-

As a negative control, prepare beads with GST alone or a mutant Af1521 domain that cannot bind ADP-ribose.

-

-

Cell Lysis and Lysate Preparation:

-

Treat cells with relevant stimuli (e.g., DNA damaging agents to induce PARP10 activity) if desired.

-

Lyse cells in a buffer containing PARP and PARG inhibitors to preserve ADP-ribosylation.

-

Clarify the lysate by centrifugation.

-

-

Affinity Pulldown:

-

Incubate the cell lysate with the GST-Af1521 beads (and control beads) for several hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a high concentration of free ADP-ribose, a low pH buffer, or SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blot to validate known or suspected substrates.

-

For proteome-wide identification, perform in-solution or in-gel tryptic digestion of the eluate followed by LC-MS/MS analysis.

-

-

Quantitative Proteomic Analysis:

-

To distinguish true substrates from non-specific binders, use quantitative proteomics methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (e.g., spectral counting)[14][15]. Compare the abundance of proteins pulled down by wild-type Af1521 versus the binding-deficient mutant.

-

Identified Substrates of PARP10 and PARP15

The application of the aforementioned methodologies has led to the identification of a growing list of putative substrates for both PARP10 and PARP15.

PARP10 Substrates

PARP10 has been shown to MARylate a number of proteins involved in key cellular processes. A protein microarray screen identified 78 potential substrates, with kinases being the largest subgroup[16]. A subsequent study using SIESTA identified 28 potential substrates that exhibited thermal stability changes upon PARP10-mediated MARylation[1].

Table 1: Selected Identified Substrates of PARP10

| Substrate | Functional Class | Identification Method(s) | Validation | Reference(s) |

| Aurora A | Serine/Threonine Kinase | Protein Microarray, In vitro MARylation | Western Blot | [5] |

| RAD18 | E3 Ubiquitin Ligase | In vitro MARylation, Co-IP, PLA | Western Blot | [17][18] |

| PCNA | DNA Clamp | Co-Immunoprecipitation | Western Blot | [2] |

| GSK3β | Serine/Threonine Kinase | Protein Microarray | In vitro Kinase Assay | [16] |

| MYC | Transcription Factor | Yeast Two-Hybrid | Co-Immunoprecipitation | [5] |

| HDAC2 | Histone Deacetylase | SIESTA | In vitro MARylation | [1] |

| PDRG1 | P53 and DNA damage regulated 1 | SIESTA | In vitro MARylation | [1] |

| RFK | Riboflavin Kinase | SIESTA | In vitro MARylation | [1] |

Note: This table is not exhaustive and represents a selection of validated and high-confidence substrates.

PARP15 Substrates

The substrate profile of PARP15 is less well-defined than that of PARP10. However, recent studies have begun to shed light on its targets, particularly in the context of the immune response.

Table 2: Selected Identified Substrates of PARP15

| Substrate | Functional Class | Identification Method(s) | Validation | Reference(s) |

| JIP3 | Scaffolding Protein | Mass Spectrometry | In vitro MARylation | [19] |

| PP2A-B subunit | Protein Phosphatase Subunit | Large-scale screen | - | |

| RNA (5'-phosphorylated) | Nucleic Acid | In vitro MARylation | - | [8] |

Note: The identification of PARP15 substrates is an active area of research, and this list is expected to grow.

Signaling Pathways Involving PARP10 and PARP15

Understanding the signaling pathways in which PARP10 and PARP15 operate is essential for contextualizing their substrate modifications and for identifying potential therapeutic intervention points.

PARP10 in the DNA Damage Response

PARP10 plays a crucial role in the tolerance of DNA damage encountered during DNA replication. It is recruited to stalled replication forks through its interaction with ubiquitinated PCNA. The MARylating activity of PARP10 is then required for the recruitment of translesion synthesis (TLS) polymerases, which can bypass the DNA lesion, allowing replication to continue[2][3][20]. The precise substrates of PARP10 in this pathway are still under investigation, with RAD18 being a key candidate[17][18].

Signaling Pathway: PARP10 in DNA Damage Tolerance

Caption: PARP10's role in the DNA damage response at stalled replication forks.

PARP10 in NF-κB Signaling

PARP10 acts as a negative regulator of the NF-κB signaling pathway. It can inhibit the activation of the IKK complex, a key upstream kinase in the canonical NF-κB pathway. This inhibition is dependent on both the catalytic activity of PARP10 and its ability to bind K63-linked polyubiquitin chains via its ubiquitin-interaction motifs (UIMs)[4][5]. By MARylating components of the IKK complex, such as NEMO (IKKγ), PARP10 prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

Signaling Pathway: PARP10 Inhibition of NF-κB

Caption: PARP10-mediated inhibition of the canonical NF-κB signaling pathway.

PARP15 in Antiviral Innate Immunity

PARP15 is an interferon-stimulated gene (ISG) and contributes to the host's antiviral defense. While the precise mechanisms are still being unraveled, PARP15 is thought to be involved in cellular stress responses that can be triggered by viral infections[6][7]. It has been shown to localize to stress granules, which are sites of translational repression and mRNA triage during cellular stress. The MARylation of viral or host proteins by PARP15 may modulate their function to restrict viral replication.

Signaling Pathway: Potential Role of PARP15 in Antiviral Response

Caption: Hypothesized role of PARP15 in the interferon-mediated antiviral response.

Conclusion

The identification of PARP10 and PARP15 substrates is a rapidly advancing field, driven by innovative proteomic and chemical biology techniques. The substrates identified so far have provided significant insights into the roles of these enzymes in DNA damage repair, cell signaling, and innate immunity. The detailed experimental protocols and compiled substrate data in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of mono-ADP-ribosylation and to develop novel therapeutic strategies targeting these important enzymes. As more substrates are identified and validated, a clearer picture of the cellular functions of PARP10 and PARP15 will emerge, paving the way for new avenues in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The ADP-ribosyltransferase PARP10/ARTD10 Interacts with Proliferating Cell Nuclear Antigen (PCNA) and Is Required for DNA Damage Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP10 deficiency manifests by infantile neurodegeneration and DNA repair defect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mono-ADP-ribosylation by PARP10 and PARP14 in genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADP-Ribosylation in Antiviral Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Critical Role of PARPs in Regulating Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Research Progress on Mono-ADP-Ribosyltransferases in Human Cell Biology [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. cdn.amegroups.cn [cdn.amegroups.cn]

- 12. Clickable NAD Analogues for Labeling Substrate Proteins of Poly(ADP-ribose) Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. Proteomics Approaches to Identify Mono(ADP-ribosyl)ated and Poly(ADP-ribosyl)ated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative proteomics profiling of the poly(ADP-ribose)-related response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ARTD10 substrate identification on protein microarrays: regulation of GSK3β by mono-ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Parp10/15-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp10/15-IN-3 is a potent dual inhibitor of Poly(ADP-ribose) polymerase 10 (PARP10) and Poly(ADP-ribose) polymerase 15 (PARP15).[1] PARP10, also known as ARTD10, is a mono-ADP-ribosyltransferase involved in various cellular processes, including cell cycle regulation, DNA damage repair, and signal transduction.[2][3] Inhibition of PARP10 has been shown to affect cell proliferation and sensitize cancer cells to DNA-damaging agents, making it a potential therapeutic target in oncology.[4] this compound has been demonstrated to enter cells and rescue them from apoptosis.[1]

These application notes provide detailed protocols for utilizing this compound in fundamental cell culture-based assays to assess its biological activity. The provided methodologies for cell viability, apoptosis, and cell cycle analysis are intended to serve as a starting point for researchers investigating the cellular effects of this compound.

Data Presentation

Inhibitor Activity

| Target | IC50 (µM) | Notes |

| PARP10 | 0.14 | Biochemical assay |

| PARP15 | 0.40 | Biochemical assay |

Data sourced from MedChemExpress.[1]

Cellular Activity

| Cell Line | Assay | Endpoint | Effective Concentration (µM) | Incubation Time |

| HeLa | Colony Formation | EC50 (Cell Viability Rescue) | 1.5 | 10 to 12 days |

Data sourced from MedChemExpress.[1]

Experimental Protocols

General Guidelines for this compound Preparation and Storage

Reconstitution: this compound is typically supplied as a solid. For in vitro cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

Storage: Store the solid compound and stock solutions under the recommended conditions to prevent degradation. A common practice is to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the effect of this compound on cell viability.[5]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard methods for detecting apoptosis by flow cytometry.[7][8][9]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[8]

-

Washing: Discard the supernatant and wash the cells once with cold PBS.[7]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7] Gently vortex the tubes.

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[8]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible. Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[7]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.[10][11][12][13]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[12]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting: Harvest the cells by trypsinization or scraping, followed by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells.[11] Incubate at 4°C for at least 30 minutes (or overnight).[10]

-

Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

-